molecular formula C11H8INO2 B12843288 3-Amino-8-iodo-1-naphthoic acid

3-Amino-8-iodo-1-naphthoic acid

Cat. No.: B12843288
M. Wt: 313.09 g/mol
InChI Key: PGIKAQGXZLCUIB-UHFFFAOYSA-N
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Description

3-Amino-8-iodo-1-naphthoic acid is an organic compound with the molecular formula C11H8INO2 It is a derivative of naphthoic acid, characterized by the presence of an amino group at the third position and an iodine atom at the eighth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-8-iodo-1-naphthoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 1-naphthoic acid to introduce the iodine atom at the eighth position. This can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting 8-iodo-1-naphthoic acid is then subjected to nitration to introduce a nitro group at the third position. Finally, the nitro group is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted naphthoic acid derivatives.

Scientific Research Applications

3-Amino-8-iodo-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-8-iodo-1-naphthoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The iodine atom and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Amino-1-naphthoic acid: Lacks the iodine atom, which significantly alters its chemical properties and reactivity.

    8-Iodo-1-naphthoic acid:

    3-Nitro-8-iodo-1-naphthoic acid: Contains a nitro group instead of an amino group, leading to different chemical behavior and applications.

Uniqueness: 3-Amino-8-iodo-1-naphthoic acid is unique due to the presence of both an amino group and an iodine atom on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

3-amino-8-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H8INO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

PGIKAQGXZLCUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)N

Origin of Product

United States

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